TRPV4 antagonist 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antagonista de TRPV4 4: es un compuesto que inhibe la actividad del canal de receptor potencial transitorio vaniloide 4 (TRPV4). TRPV4 es un canal catiónico permeable al calcio no selectivo que juega un papel crucial en varios procesos fisiológicos, incluyendo la osmorregulación, la inflamación, la nocicepción y la sensación de temperatura . La disfunción de TRPV4 está relacionada con varias enfermedades graves, como edema, dolor, trastornos gastrointestinales, enfermedades pulmonares y neurodegeneración hereditaria . El antagonista de TRPV4 4 ha demostrado beneficios clínicos potenciales al estabilizar el canal TRPV4 en su estado cerrado, evitando así su activación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del antagonista de TRPV4 4 implica múltiples pasos, incluyendo la formación de intermediarios clave y su posterior funcionalización. Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr altos rendimientos y pureza del producto final .

Métodos de producción industrial: La producción industrial del antagonista de TRPV4 4 implica la ampliación de la síntesis de laboratorio a una escala mayor, manteniendo la eficiencia y seguridad del proceso. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos rentables y la implementación de técnicas de purificación como la cristalización y la cromatografía . El proceso de producción está diseñado para cumplir con los estándares regulatorios y garantizar la calidad constante del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El antagonista de TRPV4 4 sufre varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., peróxido de hidrógeno), agentes reductores (p. ej., borohidruro de sodio) y varios nucleófilos y electrófilos . Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos .

Aplicaciones Científicas De Investigación

Química: En química, el antagonista de TRPV4 4 se utiliza como compuesto de herramienta para estudiar la estructura y función del canal TRPV4. Ayuda a los investigadores a comprender las interacciones de unión y los mecanismos regulatorios de TRPV4 .

Biología: En biología, el compuesto se utiliza para investigar las funciones fisiológicas de TRPV4 en varios tejidos y órganos. Ayuda a dilucidar las vías involucradas en la osmorregulación, la inflamación y la nocicepción .

Medicina: En medicina, el antagonista de TRPV4 4 muestra aplicaciones terapéuticas potenciales para el tratamiento de enfermedades asociadas con la disfunción de TRPV4, como edema, dolor y trastornos respiratorios . Los ensayos clínicos están en curso para evaluar su eficacia y seguridad en humanos .

Industria: En la industria farmacéutica, el antagonista de TRPV4 4 se está explorando como un compuesto líder para el desarrollo de nuevos medicamentos dirigidos a TRPV4. Sus propiedades únicas lo convierten en un candidato valioso para el descubrimiento y desarrollo de fármacos .

Mecanismo De Acción

El antagonista de TRPV4 4 ejerce sus efectos uniéndose al dominio similar a la detección de voltaje (VSLD) del canal TRPV4 . Esta unión estabiliza el canal en su estado cerrado, evitando la entrada de iones calcio y la posterior activación de las vías de señalización descendentes . El compuesto induce una transición en la simetría del canal, contribuyendo aún más a su efecto inhibitorio . Al bloquear la actividad de TRPV4, el antagonista reduce los procesos patológicos como la inflamación y el dolor .

Comparación Con Compuestos Similares

Compuestos similares:

Unicidad: El antagonista de TRPV4 4 es único en su mecanismo de unión y los cambios estructurales específicos que induce en el canal TRPV4 . A diferencia de otros antagonistas, se une a un bolsillo extendido en el VSLD, que difiere del sitio de unión canónico . Esta interacción única proporciona un modo de inhibición distinto, lo que convierte al antagonista de TRPV4 4 en una herramienta valiosa para estudiar la regulación de TRPV4 y desarrollar terapias dirigidas .

Propiedades

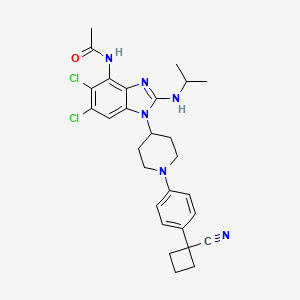

Fórmula molecular |

C28H32Cl2N6O |

|---|---|

Peso molecular |

539.5 g/mol |

Nombre IUPAC |

N-[5,6-dichloro-1-[1-[4-(1-cyanocyclobutyl)phenyl]piperidin-4-yl]-2-(propan-2-ylamino)benzimidazol-4-yl]acetamide |

InChI |

InChI=1S/C28H32Cl2N6O/c1-17(2)32-27-34-25-23(15-22(29)24(30)26(25)33-18(3)37)36(27)21-9-13-35(14-10-21)20-7-5-19(6-8-20)28(16-31)11-4-12-28/h5-8,15,17,21H,4,9-14H2,1-3H3,(H,32,34)(H,33,37) |

Clave InChI |

HKOYZUBWZOWYKY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NC1=NC2=C(C(=C(C=C2N1C3CCN(CC3)C4=CC=C(C=C4)C5(CCC5)C#N)Cl)Cl)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.